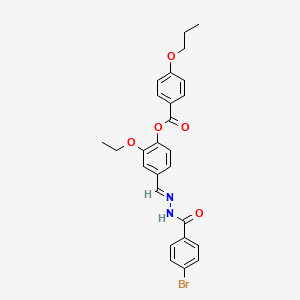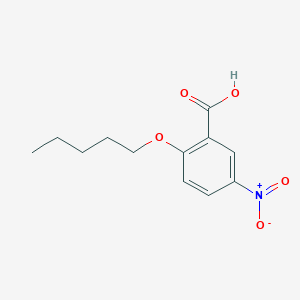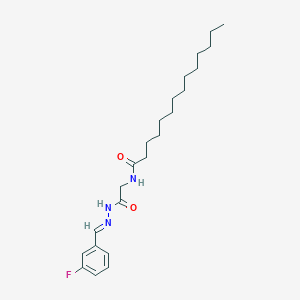
4-(2-(4-Bromobenzoyl)carbohydrazonoyl)-2-ethoxyphenyl 4-propoxybenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-(4-Bromobenzoyl)carbohydrazonoyl)-2-ethoxyphenyl 4-propoxybenzoate is a complex organic compound that belongs to the class of hydrazones This compound is characterized by the presence of a bromobenzoyl group, a carbohydrazonoyl moiety, and two different benzoate esters
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(4-Bromobenzoyl)carbohydrazonoyl)-2-ethoxyphenyl 4-propoxybenzoate typically involves multiple steps. The starting materials include 4-bromobenzoyl chloride, carbohydrazide, 2-ethoxyphenol, and 4-propoxybenzoic acid. The general synthetic route can be summarized as follows:
Formation of 4-bromobenzoyl carbohydrazide: This step involves the reaction of 4-bromobenzoyl chloride with carbohydrazide in the presence of a base such as pyridine or triethylamine.
Condensation with 2-ethoxyphenol: The resulting 4-bromobenzoyl carbohydrazide is then condensed with 2-ethoxyphenol under acidic conditions to form the intermediate hydrazone.
Esterification with 4-propoxybenzoic acid: Finally, the intermediate hydrazone is esterified with 4-propoxybenzoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process.
化学反応の分析
Types of Reactions
4-(2-(4-Bromobenzoyl)carbohydrazonoyl)-2-ethoxyphenyl 4-propoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles such as amines or thiols can replace the bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted hydrazones or thiol derivatives.
科学的研究の応用
4-(2-(4-Bromobenzoyl)carbohydrazonoyl)-2-ethoxyphenyl 4-propoxybenzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
作用機序
The mechanism of action of 4-(2-(4-Bromobenzoyl)carbohydrazonoyl)-2-ethoxyphenyl 4-propoxybenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The bromobenzoyl group may facilitate binding through hydrophobic interactions, while the carbohydrazonoyl moiety can form hydrogen bonds with target proteins. These interactions can lead to changes in cellular pathways and biological responses.
類似化合物との比較
Similar Compounds
- 4-(2-(4-Chlorobenzoyl)carbohydrazonoyl)-2-ethoxyphenyl 4-propoxybenzoate
- 4-(2-(4-Methylbenzoyl)carbohydrazonoyl)-2-ethoxyphenyl 4-propoxybenzoate
- 4-(2-(4-Methoxybenzoyl)carbohydrazonoyl)-2-ethoxyphenyl 4-propoxybenzoate
Uniqueness
4-(2-(4-Bromobenzoyl)carbohydrazonoyl)-2-ethoxyphenyl 4-propoxybenzoate is unique due to the presence of the bromobenzoyl group, which imparts distinct chemical reactivity and biological activity. The combination of ethoxy and propoxy groups further enhances its solubility and interaction with various molecular targets, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
765276-47-9 |
|---|---|
分子式 |
C26H25BrN2O5 |
分子量 |
525.4 g/mol |
IUPAC名 |
[4-[(E)-[(4-bromobenzoyl)hydrazinylidene]methyl]-2-ethoxyphenyl] 4-propoxybenzoate |
InChI |
InChI=1S/C26H25BrN2O5/c1-3-15-33-22-12-8-20(9-13-22)26(31)34-23-14-5-18(16-24(23)32-4-2)17-28-29-25(30)19-6-10-21(27)11-7-19/h5-14,16-17H,3-4,15H2,1-2H3,(H,29,30)/b28-17+ |
InChIキー |
MAUSZRVSOPBGAQ-OGLMXYFKSA-N |
異性体SMILES |
CCCOC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)/C=N/NC(=O)C3=CC=C(C=C3)Br)OCC |
正規SMILES |
CCCOC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C=NNC(=O)C3=CC=C(C=C3)Br)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1-[(E)-[(2-chlorobenzoyl)hydrazinylidene]methyl]naphthalen-2-yl] 4-methoxybenzoate](/img/structure/B12003106.png)
![N'-[(E,2E)-2-methyl-3-phenyl-2-propenylidene]-1H-benzimidazole-6-carbohydrazide](/img/structure/B12003107.png)
![2-Nitro-1-[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl-4-(trifluoromethyl)benzene](/img/structure/B12003119.png)
![5-(4-chlorophenyl)-4-{[(E)-2-thienylmethylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12003121.png)
![N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetohydrazide](/img/structure/B12003125.png)
![[2-(4-methoxyphenyl)-4-oxochromen-3-yl] octanoate](/img/structure/B12003148.png)








